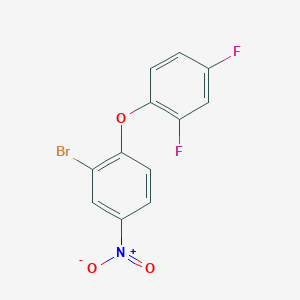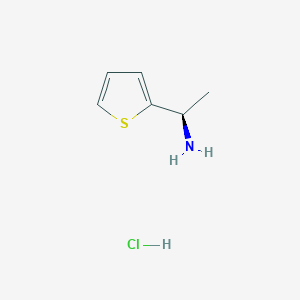![molecular formula C16H31NO5 B1450587 2-[(4-t-Butylcyclohexyl)amino]butan-1-ol oxalate CAS No. 1431964-29-2](/img/structure/B1450587.png)
2-[(4-t-Butylcyclohexyl)amino]butan-1-ol oxalate
Übersicht
Beschreibung
“2-[(4-t-Butylcyclohexyl)amino]butan-1-ol oxalate” is a pharmaceutical compound with the molecular formula C16H31NO5 . It has an average mass of 317.421 Da and a monoisotopic mass of 317.220215 Da . The compound is also known by its IUPAC name, "2-{[4-(2-Methyl-2-propanyl)cyclohexyl]amino}-1-butanol ethanedioate (1:1)" .
Molecular Structure Analysis
The molecular structure of “2-[(4-t-Butylcyclohexyl)amino]butan-1-ol oxalate” consists of a butanol backbone with an amino group attached to the second carbon. This amino group is further substituted with a 4-tert-butylcyclohexyl group .Physical And Chemical Properties Analysis
The compound “2-[(4-t-Butylcyclohexyl)amino]butan-1-ol oxalate” has a molecular weight of 317.42 g/mol. It is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Catalytic Activity and Reaction Mechanisms
Research into compounds with structures akin to 2-[(4-t-Butylcyclohexyl)amino]butan-1-ol oxalate has demonstrated significant catalytic activities. For example, studies on manganese(II) complexes reveal insights into catalase and peroxidase activities, highlighting the potential of these complexes in biochemical applications, such as the catalytic conversion of hydrogen peroxide, which could have implications for industrial and environmental processes (Lessa et al., 2009).
Asymmetric Synthesis
The asymmetric synthesis of amino alcohols demonstrates the utility of certain compounds in producing optically active substances. Such processes are crucial in the pharmaceutical industry for creating enantiomerically pure drugs. The synthesis of (S)-3-amino-4-methoxy-butan-1-ol, for example, involves catalytic reductive amination and highlights the importance of these compounds in synthesizing complex molecules (Mattei et al., 2011).
Hydrogen Bonded Structures
Investigations into the hydrogen-bonded structures of organic amine oxalates offer foundational insights into the molecular architecture of complex systems. Such studies can inform the design of new materials with specific properties, including thermal stability and molecular recognition capabilities (Vaidhyanathan et al., 2002).
Molecular Recognition
The development of chiral solvating agents based on structurally similar compounds for molecular recognition showcases the potential in analytical chemistry applications. These agents can distinguish between enantiomers of acids, a critical capability for the quality control of pharmaceuticals and the study of stereochemical properties (Khanvilkar & Bedekar, 2018).
Nanocomposite Materials
Research into anisotropic derivatives of related compounds for the development of nanocomposites has implications for materials science. Such compounds can enhance the properties of nanocomposites, including their optical and mechanical properties, opening new avenues for innovative material applications (Bezborodov et al., 2021).
Safety And Hazards
The safety information available indicates that “2-[(4-t-Butylcyclohexyl)amino]butan-1-ol oxalate” may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed: calling a poison center or doctor if feeling unwell (P301+P312) .
Eigenschaften
IUPAC Name |
2-[(4-tert-butylcyclohexyl)amino]butan-1-ol;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29NO.C2H2O4/c1-5-12(10-16)15-13-8-6-11(7-9-13)14(2,3)4;3-1(4)2(5)6/h11-13,15-16H,5-10H2,1-4H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZQASMJHILTPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC1CCC(CC1)C(C)(C)C.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-t-Butylcyclohexyl)amino]butan-1-ol oxalate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



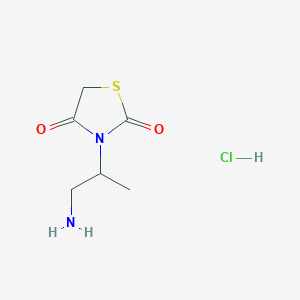
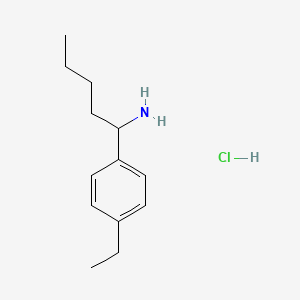

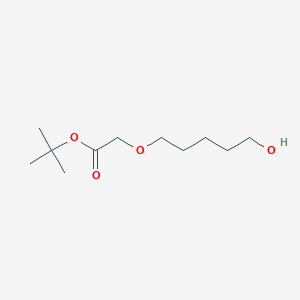
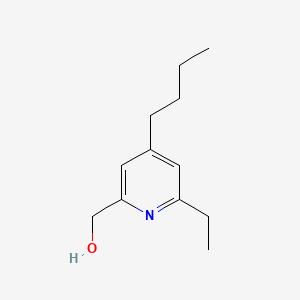
![3-(4-aminobutyl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B1450512.png)
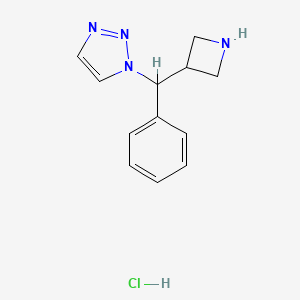
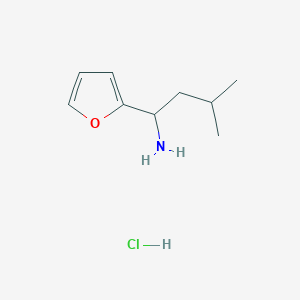
![(8-Azabicyclo[3.2.1]octan-3-yl)(pyridin-2-yl)methanone hydrochloride](/img/structure/B1450517.png)
![3-[2-Methyl-4-(trifluoromethoxy)phenyl]propionic acid](/img/structure/B1450518.png)
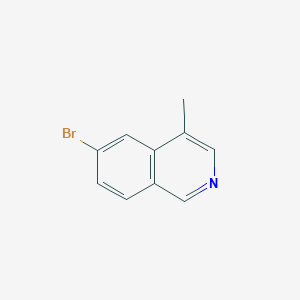
![2,7-Dimethylimidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B1450523.png)
